
3-(Isothiocyanatomethyl)-1,2-oxazole
Overview
Description
3-(Isothiocyanatomethyl)-1,2-oxazole is a useful research compound. Its molecular formula is C5H4N2OS and its molecular weight is 140.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Isothiocyanates (ITCs) are known to interact with various cellular proteins, including enzymes and transcription factors. They often modulate gene expression and cellular signaling pathways .
- These modifications can alter protein function, stability, and interactions, leading to downstream effects on cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-(Isothiocyanatomethyl)-1,2-oxazole plays a significant role in biochemical reactions, particularly due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins and enzymes. One of the primary interactions of this compound is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates . This interaction is crucial for the compound’s bioactivity, as it facilitates the release of the isothiocyanate group, enabling it to interact with other biomolecules.
Additionally, this compound can interact with various proteins, including those involved in cell signaling pathways. The covalent modification of these proteins can lead to alterations in their function, thereby influencing cellular processes. For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. One of the notable effects is the induction of apoptosis, a programmed cell death process, in cancer cells . This is achieved through the activation of caspases, which are proteases that play a critical role in the execution of apoptosis.
Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes. This inhibition can lead to a decrease in the production of ATP, the primary energy currency of the cell, thereby impairing cellular functions . The compound also has the potential to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Initially, the compound binds to target biomolecules through its reactive isothiocyanate group. This binding can result in the covalent modification of proteins, leading to changes in their activity. For example, the inhibition of kinases by this compound occurs through the covalent attachment of the isothiocyanate group to the active site of the enzyme, thereby blocking its catalytic function .
In addition to enzyme inhibition, this compound can activate signaling pathways that lead to apoptosis. This is achieved through the activation of caspases, which are proteases that cleave specific substrates to trigger cell death . The compound can also influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor that influences its bioactivity. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy, particularly in long-term experiments.
The temporal effects of this compound on cellular function have also been investigated. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells within a few hours of treatment . Prolonged exposure to the compound can result in adaptive responses, such as the upregulation of detoxification enzymes, which can mitigate its effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the covalent modification of essential proteins and enzymes, leading to cellular dysfunction.
Threshold effects have also been observed in animal studies. For instance, a certain minimum dose of this compound is required to achieve significant antitumor activity . Beyond this threshold, increasing the dose can enhance the compound’s efficacy, but it also increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is the glucosinolate-myrosinase system, where the compound is produced through the hydrolysis of glucosinolates by the enzyme myrosinase . This pathway is crucial for the bioactivation of this compound, as it releases the reactive isothiocyanate group that mediates its biological effects.
The compound can also influence other metabolic pathways by inhibiting key enzymes involved in cellular metabolism. For example, this compound has been shown to inhibit glycolytic enzymes, leading to a decrease in ATP production and a subsequent impairment of cellular functions . Additionally, the compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, leading to its accumulation in specific cellular compartments .
The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity . The compound can be transported through the bloodstream and distributed to various organs, where it can exert its biological effects. The presence of specific transporters and binding proteins can also affect the localization and accumulation of this compound in different tissues .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications that direct its transport and localization .
In the cytoplasm, this compound can interact with cytosolic proteins and enzymes, leading to changes in their activity . In the nucleus, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . In the mitochondria, this compound can influence cellular metabolism by affecting the activity of mitochondrial enzymes involved in ATP production and redox balance .
Properties
IUPAC Name |
3-(isothiocyanatomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c9-4-6-3-5-1-2-8-7-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTAYSDRKVYDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



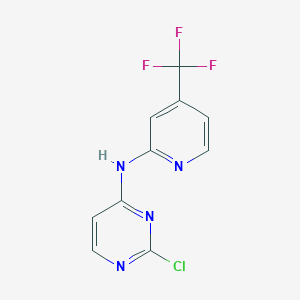

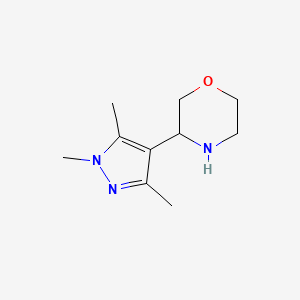
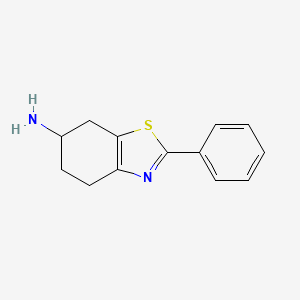
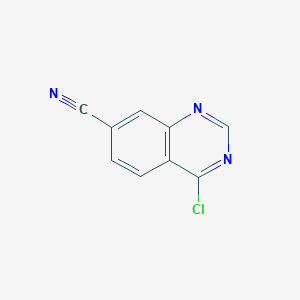
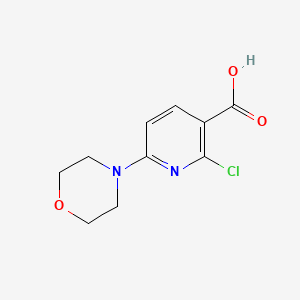


![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)
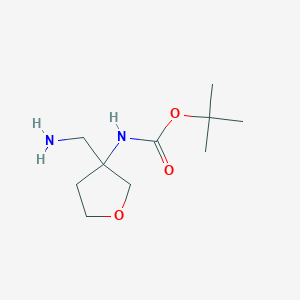
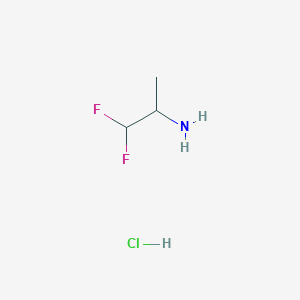
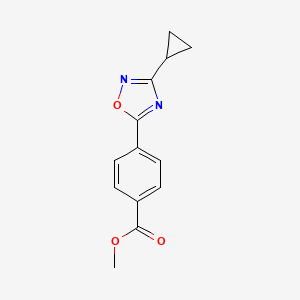
![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)
